D-[2-13C]talose
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Overview
Description
D-[2-13C]talose: is a stable isotope-labeled form of talose, a rare sugar that is found in small quantities in nature. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. Talose is an aldohexose sugar and a C-2 epimer of D-galactose . It is soluble in water and slightly soluble in methanol .
Mechanism of Action
Target of Action
D-[2-13C]talose, also known as D-talose-2-13C, is a stable isotope-labeled compound . It is the 13C labeled 1-O-Acetyl-2,3,5-Tri-O-benzoyl-beta-D-Ribofuranose It is known that d-talose, a c-2 epimer of galactose, is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase(s) of clostridia .
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
It is known that d-talose is involved in the metabolism of daphnia magna, a species of water flea .
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
Biochemical Analysis
Biochemical Properties
D-[2-13C]talose interacts with several enzymes and proteins in biochemical reactions. For instance, it has been found that the enzyme Cellobiose 2-epimerase from Rhodothermus marinus can convert a glucose residue to a mannose residue, and during this process, this compound is synthesized from D-galactose .
Cellular Effects
It has been suggested that this compound may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans . This suggests that this compound could potentially influence cell function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with D-galactose to form a Mo–sugar complex, influencing the C1–C2 carbon shift to yield this compound . This process is facilitated by a finely tuned molybdenum oxide (MoO3) solid acid catalyst . The isotopic labelling NMR characterization has confirmed the Bílik mechanism of C2-galactose epimerization .
Temporal Effects in Laboratory Settings
It is known that this compound is a product of the enzymatic process involving Cellobiose 2-epimerase , suggesting that its effects could change over time depending on the activity of this enzyme.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Some studies have suggested that this compound may have growth inhibitory effects on certain organisms, such as the nematode Caenorhabditis elegans
Metabolic Pathways
This compound is involved in the metabolic pathway catalyzed by the enzyme Cellobiose 2-epimerase . This enzyme converts a glucose residue to a mannose residue, and during this process, this compound is synthesized from D-galactose . This suggests that this compound could potentially interact with other enzymes or cofactors in this pathway.
Transport and Distribution
Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that this compound could be transported and distributed within cells and tissues in a manner similar to other sugar molecules.
Subcellular Localization
Given its biochemical properties and interactions with enzymes such as Cellobiose 2-epimerase , it is possible that this compound could be localized to specific compartments or organelles within the cell where these enzymes are active.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[2-13C]talose can be synthesized through chemical synthesis starting from a suitable starting material. The process involves a series of chemical reaction pathways, including oxidation, reduction, protection group changes, and isotope labeling steps .
Industrial Production Methods: One method involves the use of L-ribose isomerase from Cellulomonas parahominis MB426, which can convert D-tagatose to D-talose. The conversion reaction is performed with a reaction mixture containing 10% D-tagatose and immobilized L-ribose isomerase at 40°C. The final yield of D-talose is approximately 7.30% .
Chemical Reactions Analysis
Types of Reactions: D-[2-13C]talose undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldonic acids, while reduction can produce alditols.
Scientific Research Applications
Chemistry: D-[2-13C]talose is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase enzymes . It is also employed in biomolecular nuclear magnetic resonance (NMR) studies to investigate metabolic pathways .
Biology: In biological research, this compound is used to study the metabolic processes of rare sugars and their physiological effects .
Medicine: this compound has potential therapeutic applications, including its use as a low-calorie sweetener with beneficial health effects .
Industry: In the industrial sector, this compound is used in the production of rare sugars and their derivatives, which have applications in food and pharmaceutical industries .
Comparison with Similar Compounds
D-galactose: D-[2-13C]talose is a C-2 epimer of D-galactose.
D-allose: Another rare sugar with similar applications and physiological effects.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly valuable in NMR studies and metabolic research . Its rare occurrence in nature and potential therapeutic benefits further distinguish it from other similar compounds.
Biological Activity
D-[2-13C]talose is a stable isotope-labeled form of D-talose, a rare sugar that has garnered attention in biological and medicinal research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its metabolic pathways, interactions with enzymes, and potential therapeutic uses.
Overview of this compound
D-talose is an epimer of D-galactose, differing at the C-2 position. The incorporation of the stable isotope carbon-13 into the talose molecule allows for advanced tracing techniques in metabolic studies, particularly in understanding sugar metabolism and enzyme interactions.
Target of Action
This compound is used extensively as a tracer in metabolic studies. It interacts with various enzymes, particularly those involved in carbohydrate metabolism, such as cellobiose 2-epimerase. This enzyme facilitates the conversion of D-galactose to D-talose through a series of biochemical reactions that involve the formation of a Mo-sugar complex, influencing carbon shifts within the molecule.
Biochemical Pathways
Research indicates that this compound plays a role in the metabolism of organisms like Daphnia magna, where it may affect growth and development. Its metabolic pathway involves interactions with several enzymes, leading to various biochemical products.
Cellular Effects
Studies have suggested that this compound exhibits growth inhibitory effects on certain organisms, including the nematode Caenorhabditis elegans. This inhibition may be linked to its structural similarity to other sugars that influence metabolic pathways crucial for growth and reproduction.
Research Applications
This compound has several applications in scientific research:
- Metabolic Studies : It is used to investigate the metabolic processes of rare sugars and their physiological effects.
- Enzyme Characterization : The compound serves as a substrate for identifying and characterizing ribose-5-phosphate isomerase enzymes.
- Medical Research : Potential therapeutic applications include its use as a low-calorie sweetener with beneficial health effects.
Chemical Reactions Involving this compound
This compound undergoes various chemical reactions:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Oxidation | Nitric acid | Aldonic acids |
Reduction | Sodium borohydride | Alditols |
Substitution | Halogens | Alkylated products |
These reactions highlight the compound's versatility in synthetic chemistry and its potential for producing valuable derivatives.
Study on Enzymatic Conversion
One significant study demonstrated the enzymatic conversion of D-tagatose to D-talose using L-ribose isomerase from Cellulomonas parahominis. The reaction was conducted under controlled conditions (10% D-tagatose at 40°C), yielding approximately 7.30% D-talose. This finding underscores the importance of enzyme specificity and reaction conditions in synthesizing rare sugars.
Molybdenum-Catalyzed Epimerization
Another innovative approach involved using molybdenum oxide as a catalyst to epimerize D-galactose into D-talose. This method achieved a yield of up to 25% under mild conditions (120°C for 30 minutes), demonstrating a sustainable route for producing this rare sugar for food and pharmaceutical applications .
Properties
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-IWCPBKJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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